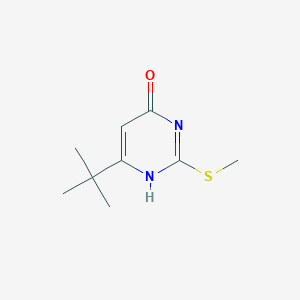
MFCD02332516
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide is a complex organic compound belonging to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino and carbohydrazide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The thiazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing new drugs for treating various diseases.
Industry: It can be used in the production of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with similar biological activities.
2-amino-1,3,4-thiadiazole: Another heterocyclic compound with comparable antimicrobial properties.
Uniqueness
What sets 2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide apart is its unique structural features, which confer specific biological activities and potential therapeutic applications . Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C19H18N4O2S |
|---|---|
Peso molecular |
366.4g/mol |
Nombre IUPAC |
2-amino-4-methyl-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2S/c1-13-17(26-19(20)22-13)18(24)23-21-11-15-9-5-6-10-16(15)25-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H2,20,22)(H,23,24)/b21-11- |
Clave InChI |
FRVBTUPATDHRKO-NHDPSOOVSA-N |
SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 |
SMILES isomérico |
CC1=C(SC(=N1)N)C(=O)N/N=C\C2=CC=CC=C2OCC3=CC=CC=C3 |
SMILES canónico |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















